Acetylarginyltryptophyl diphenylglycine
Overview
Description
Acetylarginyltryptophyl Diphenylglycine is a synthetically made tetrapeptide . It’s designed to treat sagginess and unfirmness in mature skin . It’s also known under the trade name Relistase™ .
Synthesis Analysis
This tetrapeptide is created when acetic acid reacts with the amino acids arginine, phenylglycine, and tryptophan .Molecular Structure Analysis
The molecular formula of Acetylarginyltryptophyl Diphenylglycine is C35H40N8O6 . Its molecular weight is 668.74 .Chemical Reactions Analysis
Acetylarginyltryptophyl Diphenylglycine works by inhibiting an enzyme (elastase) that breaks down proteins (e.g., collagen) as well as by stimulating type I collagen synthesis .Scientific Research Applications
Nanostructure Formation
Diphenylglycine, a close analogue of Acetylarginyltryptophyl Diphenylglycine, demonstrates the ability to form unique nanostructures. It can self-assemble into spherical nanometric assemblies, similar to the nanotubes formed by diphenylalanine, another related compound. This property is significant for the development of nanoscale materials and technologies (Reches & Gazit, 2004).
Enzyme Inhibition Studies
Dipeptides, including those similar to Acetylarginyltryptophyl Diphenylglycine, have been studied for their ability to inhibit enzymes. For instance, dipeptides generated from porcine skeletal muscle demonstrated capacity to inhibit angiotensin-I converting enzyme (ACE), which has implications for the development of antihypertensive therapies (Sentandreu & Toldrá, 2007).
Conformational Characteristics
The conformational characteristics of similar compounds, such as C(alpha,alpha)-dibenzylglycine, have been explored using quantum chemical calculations. Understanding these intrinsic conformational preferences aids in the design of peptides and proteins with specific structural and functional properties (Casanovas et al., 2008).
Organometallic Chemistry
Research into the preparation and characterization of diphenyllead(IV) and triphenyllead(IV) complexes with amino acids, including those related to Acetylarginyltryptophyl Diphenylglycine, contributes to the field of organometallic chemistry. These studies have implications for understanding the interaction of these complexes with biological systems (Sandhu & Kaur, 1990).
Radiopharmaceutical Development
The design of radiopharmaceuticals, such as rhenium-186-labeled compounds conjugated with bisphosphonates and dipeptides, for applications like the palliation of metastatic bone pain, is another area of interest. This research demonstrates the potential of dipeptides in enhancing the stability and efficacy of radiopharmaceuticals (Ogawa et al., 2005).
Peptide Conformational Design
The incorporation of nonstandard amino acids, such as those structurally related to Acetylarginyltryptophyl Diphenylglycine, into peptides has been explored to impose local restrictions on polypeptide chain stereochemistry. This research contributes to the field of peptide design, particularly in developing helical structures in crystals (Karle et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKVMNZTZSUQBC-KRCBVYEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylarginyltryptophyl diphenylglycine | |
CAS RN |
1334583-93-5 | |
Record name | Acetylarginyltryptophyl diphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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